Product packaging for ent-Eletriptan-d3(Cat. No.:CAS No. 1217698-26-4)

ent-Eletriptan-d3

Cat. No.: B585762
CAS No.: 1217698-26-4
M. Wt: 385.5 g/mol
InChI Key: PWVXXGRKLHYWKM-COJYBMMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Eletriptan-d3 is a characterized chemical reference standard designed for use in analytical research and development. This compound features a deuterated methyl group on the pyrrolidine nitrogen and is the enantiomer of the active pharmaceutical ingredient Eletriptan, a medication belonging to the triptan class used for the acute treatment of migraine headaches . As a deuterated analog of an ent-enantiomer, it serves as a critical tool in modern analytical processes. Its primary research applications include Analytical Method Development, Method Validation (AMV), and Quality Control (QC) during the synthesis and formulation stages of drug development . It provides essential traceability and acts as a reference standard against pharmacopeial standards (such as USP or EP), helping to ensure the accuracy, reliability, and reproducibility of analytical data . Eletriptan, the related parent drug, exerts its therapeutic effect by acting as a selective serotonin receptor agonist, primarily targeting the 5-HT 1B and 5-HT 1D receptors . Activation of these receptors is believed to cause vasoconstriction of dilated cerebral arteries and inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings, thereby alleviating migraine pain . The use of deuterated compounds like this compound is vital in advanced analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), due to their nearly identical chemical properties to their non-deuterated counterparts, which allows for precise internal standardization and quantification . This product is intended for research purposes only and is not approved for human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26N2O2S B585762 ent-Eletriptan-d3 CAS No. 1217698-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVXXGRKLHYWKM-COJYBMMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC[C@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675878
Record name 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]methyl}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217698-26-4
Record name 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]methyl}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Isotopic Incorporation Strategies of Ent Eletriptan D3

Advanced Synthetic Routes for ent-Eletriptan-d3

The synthesis of this compound, the deuterated enantiomer of the migraine therapeutic Eletriptan (B1671169), necessitates a strategic approach to introduce deuterium (B1214612) atoms at specific positions while maintaining the correct stereochemistry. The primary application of this compound is as an internal standard in mass spectrometry-based bioanalytical assays, where its distinct mass allows for accurate quantification of the active drug, Eletriptan. acs.orgclearsynth.com

Regioselective Deuteration Methods

Regioselective deuteration is paramount to ensure that the deuterium labels are incorporated at a metabolically stable position, preventing in vivo H/D exchange and ensuring the stability of the internal standard. For tryptamine (B22526) derivatives like Eletriptan, late-stage C-H activation has emerged as a powerful strategy for introducing deuterium. acs.org One common method involves the methylation of a tryptamine precursor using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I). This reaction is typically carried out in the presence of a base like potassium carbonate in an aprotic solvent.

Another advanced technique involves iridium-catalyzed ortho-deuteration, which can selectively introduce deuterium at positions ortho to a directing group. acs.org For aryl sulfones, a key structural motif in Eletriptan, specific iridium complexes with tethered NHC-phosphine ligands have been developed to achieve good deuterium incorporation under mild conditions. acs.org Furthermore, catalyst-free methods utilizing D₂O as the deuterium source in the presence of reagents like benzoic acid have been explored for the deuteration of various organic molecules, including those with indole (B1671886) scaffolds. uobaghdad.edu.iq The choice of solvent can also play a crucial role in directing the regioselectivity of deuteration reactions. researchgate.net

Enantioselective Synthesis Approaches for this compound

The synthesis of the ent- (enantiomeric) form of Eletriptan-d3 requires stringent stereochemical control. A published synthetic route for Eletriptan starts from 5-bromoindole, which undergoes acylation at the 3-position. google.comnewdrugapprovals.org To achieve the desired (S)-enantiomer, a chiral auxiliary or an enantioselective catalyst is typically employed during a key bond-forming step. One approach involves the use of a chiral starting material, such as (S)-2-((5-Bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate, which serves as a precursor for the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions are also instrumental in constructing the core structure of Eletriptan. beilstein-journals.org Enantioselective synthesis can be achieved by employing chiral ligands in these catalytic systems. For instance, the use of chiral phosphine (B1218219) ligands in palladium-catalyzed allylic alkylation reactions can induce high enantioselectivity. beilstein-journals.org The Fischer indole synthesis is another classical method that can be adapted for the enantioselective synthesis of Eletriptan, although the enantiomeric purity of the final product is highly dependent on the purity of the intermediates. google.comnewdrugapprovals.org

Precursor Sourcing and Deuterium Enrichment Techniques

The synthesis of this compound relies on the availability of high-purity starting materials and deuterated reagents. Deuterium oxide (D₂O) is the most common and cost-effective source of deuterium. uobaghdad.edu.iq Deuterated reagents, such as deuterated methyl iodide (CD₃I), are often prepared from D₂O. The isotopic enrichment of the final product is directly related to the isotopic purity of the deuterated reagents used. Therefore, it is crucial to use reagents with high isotopic enrichment, often exceeding 98%. acs.org

Several techniques are employed to enrich the deuterium content in organic molecules. Hydrogen isotope exchange reactions, catalyzed by transition metals like rhodium or iridium, can directly replace hydrogen with deuterium at specific positions. acs.orgacs.org These methods are often performed at a late stage of the synthesis to maximize efficiency. acs.org The choice of catalyst and reaction conditions can significantly influence the degree and regioselectivity of deuterium incorporation. rsc.org

Characterization of Synthetic this compound

Rigorous analytical characterization is essential to confirm the chemical identity, purity, and isotopic enrichment of the synthesized this compound. moravek.com This ensures its suitability as an internal standard for quantitative bioanalysis. clearsynth.comlumiprobe.com

Spectroscopic Analysis of Deuterium Incorporation

Spectroscopic methods are indispensable for verifying the successful incorporation of deuterium and determining its location within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to observe the disappearance of signals corresponding to the protons that have been replaced by deuterium. The extent of deuterium incorporation can be quantified by comparing the integration of the remaining proton signals to those of non-deuterated reference signals within the molecule. nih.gov ²H NMR directly detects the deuterium nuclei, providing unambiguous evidence of deuteration and information about the chemical environment of the deuterium atoms. rsc.org

Mass Spectrometry (MS) : MS is a fundamental technique for confirming the mass increase corresponding to the number of incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the differentiation between the deuterated compound and any potential impurities. nih.govselcia.com The isotopic distribution pattern in the mass spectrum reveals the level of deuterium enrichment. researchgate.net

The following table summarizes the key spectroscopic data used to characterize this compound:

Analytical TechniqueParameterExpected Observation for this compound
¹H NMR Signal DisappearanceReduction or absence of the proton signal at the site of deuteration (e.g., the N-methyl group).
²H NMR Signal PresenceA signal corresponding to the chemical shift of the incorporated deuterium.
Mass Spectrometry Molecular Ion PeakAn increase in the m/z value by 3 units compared to the non-deuterated Eletriptan.
High-Resolution MS Exact MassConfirmation of the elemental composition, including the three deuterium atoms.

Chromatographic Purity and Isotopic Purity Assessment

Chromatographic techniques are employed to assess the chemical and isotopic purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the chemical purity of the compound by separating it from any non-deuterated starting materials, byproducts, or other impurities. moravek.comselcia.com A high degree of chemical purity is crucial to prevent interference in the analytical assay. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. selcia.com This technique is particularly useful for assessing isotopic purity by separating the deuterated compound from its non-deuterated and partially deuterated analogues. scispace.com The relative peak areas of the different isotopic species in the mass chromatogram can be used to calculate the isotopic enrichment. researchgate.net

The table below outlines the parameters assessed during the chromatographic analysis of this compound:

AnalysisMethodAcceptance Criteria
Chemical Purity HPLC-UV≥98%
Isotopic Purity LC-MS≥99% deuterium incorporation
Enantiomeric Purity Chiral HPLC≥98% ee (enantiomeric excess)

Advanced Analytical Methodologies Utilizing Ent Eletriptan D3

Development of Quantitative Bioanalytical Assays

Quantitative bioanalytical assays are essential for determining the concentration of a drug or its metabolites in biological matrices. The accuracy and precision of these assays are critical for the correct interpretation of pharmacokinetic and pharmacodynamic data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a powerful and widely used technique for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. eijppr.com In the context of analyzing eletriptan (B1671169), the parent compound of ent-Eletriptan-d3, LC-MS/MS methods have been developed for its quantification in human plasma. researchgate.netnih.gov These methods typically involve the use of a reversed-phase chromatography column, such as a C18 column, to separate the analyte from other components in the plasma sample. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent like methanol (B129727) and an aqueous solution with a modifier like formic acid to ensure efficient ionization. researchgate.netnih.gov

Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov In this mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For eletriptan, a common transition monitored is m/z 383.2→84.3. researchgate.netnih.gov This high degree of specificity minimizes interference from other compounds in the biological matrix.

Role of this compound as an Internal Standard in High-Throughput Analysis

In high-throughput analysis, where a large number of samples are processed in a short amount of time, the use of a stable isotope-labeled internal standard like this compound is crucial. This compound is the deuterium-labeled form of eletriptan. medchemexpress.com As an internal standard, it is added to samples at a known concentration before sample preparation and analysis.

The primary role of an internal standard is to compensate for variations that can occur during the analytical process, including sample extraction, and instrument response. Since this compound is structurally and chemically almost identical to eletriptan, it behaves similarly during these processes. Any loss of analyte during sample preparation or fluctuations in the mass spectrometer's signal will likely affect the internal standard to the same extent. By measuring the ratio of the analyte's response to the internal standard's response, a more accurate and precise quantification can be achieved. The use of a stable isotope-labeled internal standard is recommended to enhance assay precision and account for variable recovery.

Addressing Matrix Effects with Stable Isotope Internal Standards

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components of the biological matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate results. eijppr.comnih.gov Stable isotope-labeled internal standards like this compound are particularly effective at mitigating matrix effects. nih.gov

Because this compound co-elutes with the unlabeled analyte (eletriptan) and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. nih.gov Therefore, the ratio of the analyte to the internal standard remains constant, even in the presence of matrix effects. This allows for accurate quantification that is not compromised by the variability of the biological matrix between different samples. Quantitative assessment of matrix effects can be performed by comparing the response of the analyte in the post-extraction blank matrix to its response in a neat solution. nih.gov

Method Validation in Preclinical Biological Matrices

Before a bioanalytical method can be used for routine analysis, it must undergo a rigorous validation process to ensure its reliability. This validation assesses several key parameters, including linearity, precision, and accuracy, within the complex environment of preclinical biological matrices.

Assessment of Linearity and Calibration Range

The linearity of a bioanalytical method is its ability to produce results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of calibration standards prepared in the same biological matrix as the study samples. For eletriptan, methods have been validated with a linear concentration range of 0.5–250.0 ng/mL in human plasma, demonstrating excellent correlation coefficients (r²) of ≥ 0.9963. researchgate.netnih.gov Other studies have shown linearity in ranges such as 10-50 µg/ml and 30-100 µg/ml with correlation coefficients of 0.999. ijera.comijpcbs.com

The calibration curve, a plot of the analyte/internal standard peak area ratio versus the nominal concentration, is then constructed. The range of the calibration curve defines the concentrations over which the assay is considered to be linear and reliable.

Linearity and Calibration Range of Eletriptan Assays
Linearity RangeCorrelation Coefficient (r²)MatrixReference
0.5–250.0 ng/mL≥ 0.9963Human Plasma researchgate.netnih.gov
10-50 µg/ml0.999- ijera.com
30-100 μg/ml0.9996- ijpcbs.com
1-10µg/ ml-- ijpcbs.com
5-25µg/ml0.999- researchgate.net
6.60-99.02µg/ml0.9999- ijpsdronline.com
2-10 μg/ml0.999- researchgate.net

Evaluation of Precision and Accuracy in Complex Biological Samples

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean test results to the true value. Both are critical for ensuring the reliability of a bioanalytical method.

In the validation of an LC-MS/MS method for eletriptan in human plasma, the intra- and inter-day precision were found to be within 1.4–9.2% and 4.4–5.5%, respectively. researchgate.netnih.gov The accuracy of the method was demonstrated to be within 96.8–103% and 98.5–99.8% for the same parameters. researchgate.netnih.gov These values fall well within the generally accepted limits for bioanalytical method validation, which typically require precision to be within ±15% (or ±20% at the lower limit of quantification) and accuracy to be within 85-115% (or 80-120% at the lower limit of quantification).

Precision and Accuracy of an Eletriptan LC-MS/MS Assay
ParameterPrecision (%RSD)Accuracy (%)Reference
Intra-day1.4–9.2%96.8–103% researchgate.netnih.gov
Inter-day4.4–5.5%98.5–99.8% researchgate.netnih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ) for this compound-based Assays

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in validating an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. In assays utilizing this compound as an internal standard for the quantification of Eletriptan, the LOD and LOQ are determined for Eletriptan. While specific studies detailing the LOD and LOQ using this compound are not prevalent in the public domain, data from validated LC-MS/MS methods for Eletriptan using other internal standards can provide a benchmark.

For instance, a validated HPLC-MS/MS method for the quantification of Eletriptan in human plasma reported an LOQ of 0.5 ng/mL. nih.govresearchgate.net Another study established an LOD of 0.8 µg/ml and an LOQ of 2.5 µg/ml for Eletriptan in a pharmaceutical dosage form using RP-HPLC. The use of a stable isotope-labeled internal standard like this compound is expected to yield comparable or even improved sensitivity. The co-elution of the analyte and the deuterated internal standard helps to compensate for variations in sample preparation and matrix effects, leading to more precise measurements at low concentrations. kcasbio.com

The determination of LOD and LOQ is typically performed by analyzing a series of diluted solutions of the analyte and assessing the signal-to-noise ratio (S/N). A commonly accepted criterion is an S/N of 3 for the LOD and 10 for the LOQ.

Table 1: Representative LOD and LOQ values for Eletriptan from published methods. Note: This table is illustrative and based on data for Eletriptan analysis, as specific data for this compound based assays is not publicly available.

Analytical MethodMatrixLODLOQReference
HPLC-MS/MSHuman PlasmaNot Reported0.5 ng/mL nih.gov, researchgate.net
RP-HPLCPharmaceutical Dosage Form0.8 µg/mL2.5 µg/mL

Selectivity and Robustness of Analytical Methods

The selectivity of an analytical method refers to its ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. The use of this compound as an internal standard significantly enhances the selectivity of methods for quantifying Eletriptan for several reasons:

Stereoselectivity: Since Eletriptan is a chiral molecule, its pharmacological activity resides primarily in the (R)-enantiomer. The use of the (S)-enantiomer, this compound, as the internal standard allows for the development of chiral-specific assays. This is crucial for studying the stereospecific pharmacokinetics and metabolism of the drug.

Mass Discrimination: The three-deuterium atom mass difference between this compound and endogenous Eletriptan allows for clear differentiation in a mass spectrometer, eliminating cross-talk between the analyte and internal standard signals. wuxiapptec.com

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. An assay employing this compound is inherently more robust because the stable isotope-labeled internal standard co-elutes with the analyte, experiencing similar effects from variations in mobile phase composition, flow rate, and temperature. This co-behavior allows for effective normalization of the analyte signal, correcting for potential inconsistencies and matrix effects, which is a key advantage of using a stable isotope-labeled internal standard. kcasbio.com

Advanced Mass Spectrometry Techniques for Isotopic Analysis

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, enabling the confident identification of metabolites. In the context of Eletriptan, which is primarily metabolized by the cytochrome P450 enzyme CYP3A4, HRMS can be employed for comprehensive metabolite profiling. ijsret.com

When used in conjunction with this compound as an internal standard, HRMS allows for the accurate quantification of identified metabolites. The workflow typically involves:

Administering Eletriptan to a biological system.

Spiking the collected samples (e.g., plasma, urine) with a known concentration of this compound.

Analyzing the samples using LC-HRMS.

The high mass accuracy of HRMS helps in elucidating the elemental composition of potential metabolites. The presence of the deuterated internal standard, this compound, aids in distinguishing drug-related metabolites from endogenous compounds and allows for precise quantification, even if the metabolic processes are stereospecific.

Isotope Ratio Mass Spectrometry in Tracer Studies

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for measuring the relative abundance of stable isotopes with extremely high precision. While traditionally used for elements like carbon, hydrogen, nitrogen, and oxygen, its principles can be applied in metabolic tracer studies using compounds labeled with stable isotopes.

Although no specific tracer studies involving this compound are documented in the available literature, such a compound is an ideal candidate for investigating the stereospecific fate of Eletriptan in vivo. In a hypothetical tracer study, a mixture of Eletriptan and a known amount of this compound could be administered. By analyzing biological samples with a highly sensitive technique like IRMS coupled with a separation method (e.g., GC-C-IRMS or LC-IRMS), it would be possible to:

Trace the metabolic pathways of each enantiomer independently.

Determine the rates of conversion and elimination for both the (R) and (S) isomers.

Investigate potential chiral inversion, where one enantiomer is converted into the other in the body.

Such studies would provide invaluable insights into the stereoselective pharmacokinetics and pharmacodynamics of Eletriptan, contributing to a deeper understanding of its therapeutic action and potential for inter-individual variability.

Preclinical Pharmacokinetic and Metabolic Disposition Studies of Eletriptan Using Deuterated Analogs

Application of ent-Eletriptan-d3 in Non-Clinical Pharmacokinetic Assessments

The use of deuterated analogs like this compound is a cornerstone of modern preclinical pharmacokinetic research. These isotopically labeled compounds serve as ideal internal standards for highly sensitive and specific bioanalytical methods, enabling precise quantification of the parent drug and its metabolites in complex biological matrices.

Animal Model Pharmacokinetic Studies with Deuterated Eletriptan (B1671169)

While specific pharmacokinetic data for this compound in animal models is not extensively detailed in the provided search results, the principles of using deuterated compounds in such studies are well-established. For instance, in studies with other deuterated drugs like d3-Enzalutamide, oral administration to rats resulted in a significant increase in the maximum observed plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) compared to the non-deuterated form. nih.gov This was attributed to a reduction in the rate of N-demethylation, a common metabolic pathway. nih.gov Similarly, deuterated analogs are used to investigate whether a compound undergoes chiral interconversion in vivo. dndi.org These types of studies are critical for understanding how structural modifications, such as deuteration, can influence the disposition of a drug in a living organism.

The pharmacokinetic parameters of Eletriptan itself have been characterized in various preclinical species. It generally exhibits a longer half-life than sumatriptan (B127528), another member of the triptan class of drugs. researchgate.net The improved oral bioavailability of newer triptans, including Eletriptan, compared to sumatriptan has also been a key focus of their development. researchgate.net The use of deuterated standards in these animal studies is crucial for generating the high-quality data needed to accurately model and predict human pharmacokinetics.

Absorption, Distribution, and Excretion Kinetics in Preclinical Species

Preclinical studies focusing on the absorption, distribution, metabolism, and excretion (ADME) of drugs are fundamental to their development. nih.gov Deuterated compounds play a pivotal role in these investigations. For example, understanding the distribution of a drug to its target site, such as the brain, is critical. Studies have shown that Eletriptan is a substrate for P-glycoprotein (P-gp), a transporter that can limit brain exposure. nih.gov The use of deuterated Eletriptan in conjunction with advanced analytical techniques allows for precise measurement of its concentrations in various tissues, providing insights into its distribution kinetics.

The excretion of Eletriptan and its metabolites is another key aspect of its pharmacokinetic profile. The primary active metabolite of Eletriptan is its N-demethylated form, which circulates at concentrations approximately 10-20% of the parent drug. nih.govfda.gov Isotope dilution assays using this compound as an internal standard would enable the accurate quantification of both Eletriptan and its N-desmethyl metabolite in urine and feces, the primary routes of excretion, thereby providing a complete picture of the drug's elimination from the body.

Isotope Dilution Mass Spectrometry for Absolute Quantification of Eletriptan and Metabolites

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes in biological samples. americanlaboratory.comnih.govnih.gov This method involves adding a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample as an internal standard. nih.gov Because the labeled standard is chemically identical to the analyte, it co-elutes during chromatographic separation and experiences the same ionization and fragmentation in the mass spectrometer. This co-behavior allows for the correction of variations in sample preparation and instrument response, leading to highly reliable quantitative data.

Elucidation of Metabolic Pathways and Enzyme Kinetics

Understanding the metabolic pathways of a drug candidate is crucial for predicting potential drug-drug interactions and inter-individual variability in its clinical response. Deuterated analogs are invaluable tools in these in vitro investigations.

In Vitro Metabolism Studies Using Deuterated Eletriptan in Subcellular Fractions (e.g., Microsomes, Hepatocytes)

In vitro systems such as liver microsomes and hepatocytes are widely used to study drug metabolism. admescope.comnuvisan.com Microsomes contain a high concentration of CYP enzymes, which are responsible for the oxidative metabolism of many drugs, while hepatocytes provide a more complete metabolic picture, including both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. admescope.comeuropa.eu

By incubating deuterated Eletriptan with these subcellular fractions, researchers can investigate the kinetic isotope effect on its metabolism. A slower rate of metabolism for the deuterated analog compared to the non-deuterated parent compound would indicate that the deuterated position is a site of metabolic attack. nih.gov For example, in vitro studies with d3-Enzalutamide in rat and human liver microsomes showed a significant reduction in its intrinsic clearance compared to the non-deuterated form, confirming that N-demethylation is a key metabolic pathway. nih.gov Similar studies with this compound would help to precisely map its metabolic soft spots.

In Vitro System Primary Metabolic Focus Relevance to Eletriptan Studies
Liver Microsomes Phase I oxidative metabolism (CYP-mediated) admescope.comInvestigating the role of CYP enzymes in the N-demethylation of Eletriptan.
Hepatocytes Phase I and Phase II metabolism admescope.comeuropa.euProviding a comprehensive profile of Eletriptan's metabolic pathways.
Recombinant Enzymes Activity of specific enzyme isoforms admescope.comPinpointing the exact CYP isoforms responsible for Eletriptan metabolism.

Identification of Primary and Secondary Metabolic Enzymes (e.g., Cytochrome P450 Isoforms, specifically CYP3A4)

In vitro studies have definitively identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the N-demethylation of Eletriptan. nih.govfda.govfree.fr This was established through a series of experiments, including:

Correlation analysis: A strong correlation (r² = 0.932) was observed between the rate of N-desmethyl Eletriptan formation and CYP3A4 activity in a panel of human liver microsomes. nih.govfree.fr

Inhibition studies: Known inhibitors of CYP3A4, such as ketoconazole, erythromycin, and troleandomycin, markedly inhibited the metabolism of Eletriptan. nih.govresearchgate.netfree.fr

Recombinant enzymes: Studies with recombinant CYP enzymes showed that while rCYP2D6, rCYP2C9, and rCYP2C19 had some metabolic activity towards Eletriptan, rCYP3A4 was the most significant contributor to its metabolism. nih.gov

The use of deuterated Eletriptan in these studies can further refine our understanding of enzyme kinetics. By comparing the Michaelis-Menten parameters (Vmax and Km) of the deuterated and non-deuterated forms, researchers can gain insights into the kinetic isotope effect at the enzymatic level. nih.gov For instance, a change in Vmax with no significant change in Km would suggest that the C-D bond cleavage is the rate-limiting step in the metabolic reaction. nih.gov

Enzyme Role in Eletriptan Metabolism Supporting Evidence
CYP3A4 Primary enzyme for N-demethylation nih.govfda.govfree.frHigh correlation with activity, strong inhibition by specific inhibitors nih.govfree.fr
CYP2D6 Minor metabolic pathway nih.govMetabolized by recombinant CYP2D6 nih.gov
CYP2C9 Minor metabolic pathway nih.govMetabolized to a lesser extent by recombinant CYP2C9 nih.gov
CYP2C19 Minor metabolic pathway nih.govMetabolized to a lesser extent by recombinant CYP2C19 nih.gov

Characterization of N-Demethylated Metabolites of Eletriptan using Deuterated Tracers

The use of deuterated tracers, such as this compound, is a sophisticated technique in metabolic studies. Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium (B1214612). Specifically, in this compound, the three hydrogen atoms on the N-methyl group are replaced with deuterium. This substitution creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.

This difference in bond strength leads to a phenomenon known as the kinetic isotope effect, which can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond. nih.govbiorxiv.org In the case of eletriptan, N-demethylation is catalyzed primarily by the cytochrome P450 enzyme CYP3A4. nih.govnih.gov By using a deuterated tracer like this compound, researchers can attenuate the rate of N-demethylation. nih.gov This allows for a more precise characterization of the metabolic pathway, helping to:

Investigate potential "metabolic switching," where inhibition of one pathway may lead to an increase in others. nih.gov

Provide a stable internal standard for accurately quantifying the non-deuterated drug and its metabolites in complex biological matrices during preclinical pharmacokinetic studies.

Investigation of Stereoselective Metabolism of Eletriptan Enantiomers

Eletriptan is a chiral molecule and is clinically administered as the pure (R)-enantiomer. nih.govacs.org The term "ent-Eletriptan" refers to its mirror image, the (S)-enantiomer. It is crucial to investigate the stereoselective metabolism of drug enantiomers because they can exhibit different pharmacokinetic and pharmacodynamic properties. news-medical.netwuxiapptec.com Biological systems, including metabolic enzymes and transporters, can interact differently with each enantiomer. wuxiapptec.com

Preclinical studies on stereoselective metabolism would involve comparing the metabolic fate of (R)-eletriptan with its enantiomer, ent-eletriptan. Such an investigation would aim to determine if there are differences in the rate of metabolism, the types of metabolites formed, or the primary enzymes involved for each enantiomer. While specific studies on the stereoselective metabolism of eletriptan are not extensively reported, the principles of chiral drug development necessitate such an evaluation. wuxiapptec.com The use of this compound would be particularly valuable in these studies, serving as a stable, labeled version of the (S)-enantiomer to trace its unique metabolic and dispositional characteristics in vivo and in vitro, without the risk of chiral inversion confounding the results.

Differences in metabolism could lead to one enantiomer having a different efficacy, duration of action, or potential for drug-drug interactions. For example, studies on other chiral compounds have shown that transporters like Organic Cation Transporters (OCTs) can exhibit stereoselective transport, which could influence drug distribution and elimination. nih.govuni-goettingen.de Although eletriptan's high lipophilicity may limit its transport by OCTs, understanding any potential stereoselectivity is a key component of a thorough preclinical assessment. nih.govacs.org

Drug-Drug Interaction Studies in Preclinical Models

Assessment of Enzyme Induction and Inhibition Potential

Preclinical evaluation of a drug's potential to interact with metabolic enzymes is critical. Eletriptan is primarily metabolized by the CYP3A4 enzyme. nih.govnih.gov Therefore, its plasma concentrations can be significantly affected by co-administration with strong inhibitors or inducers of this enzyme. nih.govpharmaceutical-journal.com

Conversely, it is equally important to determine if eletriptan itself can inhibit or induce the activity of key drug-metabolizing enzymes. In vitro studies using human liver microsomes have been conducted to assess this potential. The findings indicate that at clinically relevant concentrations, eletriptan is unlikely to cause significant drug-drug interactions by inhibiting major CYP450 enzymes. pfizer.comwikidoc.org There is also no in vitro or in vivo evidence to suggest that clinical doses of eletriptan induce these enzymes. pfizer.comwikidoc.org

Table 1: In Vitro Assessment of Eletriptan's Potential to Inhibit Cytochrome P450 (CYP) Enzymes pfizer.come-lactancia.org
EnzymeInhibition PotentialComment
CYP1A2Little to no inhibitionUnlikely to cause clinically important interactions mediated by this enzyme.
CYP2C9Little to no inhibitionUnlikely to cause clinically important interactions mediated by this enzyme.
CYP2D6Effect observed at high concentrationsThis effect is not expected to interfere with the metabolism of other drugs at recommended clinical doses.
CYP2E1Little to no inhibitionUnlikely to cause clinically important interactions mediated by this enzyme.
CYP3A4Little to no inhibitionUnlikely to cause clinically important interactions mediated by this enzyme.

Evaluation of Transporter Interactions (e.g., P-glycoprotein) Using this compound as a Substrate or Inhibitor in In Vitro Systems or Animal Models

P-glycoprotein (P-gp) is an efflux transporter that plays a significant role in limiting the brain penetration of many drugs. nih.gov Preclinical studies have identified eletriptan as a good substrate for P-gp. nih.govnih.gov This interaction has significant in vivo consequences, substantially reducing the amount of eletriptan that reaches the central nervous system.

In vitro bidirectional transport studies using cell lines that overexpress P-gp, such as LLC-MDR1, are a standard method to investigate these interactions. nih.gov In these systems, eletriptan demonstrated a high efflux ratio, confirming it is actively transported by P-gp. nih.gov The significance of this finding was confirmed in animal models. In vivo studies comparing wild-type mice with mice lacking the genes for P-gp (mdr1a/1b knockout mice) showed a dramatic difference in brain exposure to eletriptan. nih.govresearchgate.netresearchgate.net

Table 2: Preclinical Evidence of Eletriptan Interaction with P-glycoprotein (P-gp)
Study TypeModelKey FindingReference
In Vitro Bidirectional TransportLLC-MDR1 and LLC-Mdr1a cell monolayersEletriptan had a basolateral-to-apical (BA/AB) transport ratio of 9 to 11, indicating it is a good substrate for human and mouse P-gp. nih.gov
In Vivo PharmacokineticsMdr1a+/+ (wild type) vs. Mdr1a-/- (knockout) miceBrain exposure to eletriptan was reduced 40-fold in wild-type mice compared to knockout mice. nih.gov
In Vivo PharmacokineticsWild type vs. mdr1a/1b knockout miceThe unbound brain-to-unbound plasma concentration ratio (Kp,uu) increased from 0.04 in wild-type mice to 1.32 in knockout mice. researchgate.netresearchgate.netresearchgate.net

Mechanistic Investigations and Research Applications of Ent Eletriptan D3

Understanding Receptor Binding and Pharmacodynamic Relationships in Preclinical Models

The enantiomer of Eletriptan (B1671169), known as ent-Eletriptan-d3, is a deuterated form of the serotonin (B10506) 5-HT1B/1D receptor agonist. pharmaffiliates.com This isotopically labeled compound serves as a crucial tool in preclinical research, particularly in studies aimed at understanding receptor binding and the intricate relationships between drug structure, receptor interaction, and pharmacological effect.

Use of Deuterated Ligands in Receptor Binding Assays

Deuterated ligands, such as this compound, are invaluable in receptor binding assays. The substitution of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope, results in a molecule that is chemically almost identical to the parent compound but with a greater mass. medchemexpress.comclearsynth.com This key difference allows for its use in a variety of analytical techniques, most notably mass spectrometry (MS), to differentiate it from the non-deuterated form. lucerna-chem.chresearchgate.net

In competitive binding assays, for instance, a deuterated ligand can be used to compete with a non-labeled ligand for binding to a specific receptor. By quantifying the amount of bound deuterated ligand, researchers can determine the binding affinity of the non-labeled compound. This method offers high sensitivity and specificity. The use of stable isotope-labeled compounds like this compound can improve the accuracy of quantitative analysis in complex biological samples. symeres.com

Furthermore, techniques like hydrogen-deuterium exchange (HDX) mass spectrometry can provide insights into the conformational changes a receptor undergoes upon ligand binding. oup.com While not a direct application of a deuterated ligand, this method highlights the importance of hydrogen and its isotopes in studying protein dynamics.

Investigating Stereospecific Interactions at Serotonin Receptors (e.g., 5-HT1B/1D)

Eletriptan is a selective agonist for the 5-HT1B and 5-HT1D serotonin receptors. researchgate.netnih.govdrugbank.com It binds with high affinity to these receptors, which are implicated in the pathophysiology of migraine headaches. nih.govdrugbank.com The stereochemistry of a ligand is often critical for its receptor binding affinity and efficacy. The designation 'ent-' signifies that this compound is the enantiomer of the active drug, Eletriptan. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.

The use of this compound in research allows for the investigation of stereospecific interactions at the 5-HT1B and 5-HT1D receptors. By comparing the binding affinity and functional activity of Eletriptan with its enantiomer, researchers can elucidate the specific three-dimensional structural requirements for optimal receptor interaction. Such studies are fundamental to understanding the structure-activity relationship (SAR) of this class of drugs.

Kinetic binding studies have shown that Eletriptan has a higher affinity for both 5-HT1B and 5-HT1D receptors compared to other triptans like sumatriptan (B127528). nih.gov Specifically, [3H]eletriptan demonstrated a significantly faster association rate and a slower dissociation rate at the 5-HT1D receptor compared to [3H]sumatriptan, contributing to its high potency. nih.gov Investigating the binding kinetics of this compound would provide further insights into how stereochemistry affects the dynamic interaction with these receptors.

Receptor SubtypeEletriptan Affinity (Ki, nM)
5-HT1B3.14 nih.govmedchemexpress.com
5-HT1D0.92 nih.govmedchemexpress.com

This table displays the binding affinities (Ki) of the parent compound, Eletriptan, for the human 5-HT1B and 5-HT1D receptors. Data for the deuterated enantiomer is not currently available in the public domain.

Role in Biomarker Discovery and Validation Research

Isotopically labeled compounds like this compound play a significant role in biomarker discovery and validation. nih.gov In mass spectrometry-based proteomics and metabolomics, stable isotope labeling is a powerful strategy for the relative and absolute quantification of proteins and small molecules in complex biological samples. lucerna-chem.chnih.gov

Mixed-isotope labeling, for example, involves using a pair of chemically identical "heavy" (isotopically labeled) and "light" (unlabeled) reagents to tag molecules of interest. nih.gov This allows for accurate quantification because the heavy and light forms co-elute during chromatography and are detected simultaneously by the mass spectrometer, minimizing experimental variability. nih.gov this compound could be used as an internal standard in such studies to accurately quantify Eletriptan or its metabolites in biological fluids, which is crucial for pharmacokinetic and pharmacodynamic modeling in drug development.

Contributions to Drug Discovery and Development Pipeline

The use of isotopically labeled compounds is integral throughout the drug discovery and development pipeline. researchgate.netsymeres.com this compound, as a stable isotope-labeled version of an enantiomeric impurity, is particularly useful for analytical method development and validation. clearsynth.com It can serve as a reference standard for the accurate identification and quantification of this specific impurity in the final drug product, ensuring its quality and purity. pharmaffiliates.comclearsynth.com

Furthermore, deuteration can sometimes alter the metabolic profile of a drug, a concept known as the "deuterium kinetic isotope effect." symeres.com While this compound itself is an impurity, studies on its metabolic fate compared to the non-deuterated enantiomer could provide valuable information about the metabolic pathways involved and potentially guide the design of new drugs with improved pharmacokinetic properties. nih.gov

Advanced Research in Isotopic Tracing for Biological Processes

Isotopic tracing is a powerful technique for elucidating metabolic pathways and other dynamic biological processes. scbt.comnih.govnih.gov By introducing a stable isotope-labeled molecule into a biological system, researchers can track the movement of the isotope as it is incorporated into various metabolites. This provides a detailed map of metabolic fluxes and network interactions. nih.govbiorxiv.org

While specific research utilizing this compound for isotopic tracing of biological processes is not widely published, its potential in this area is significant. For instance, it could be used to trace the metabolic fate of the eletriptan enantiomer in vivo, providing insights into how the body processes and eliminates this compound. Such studies contribute to a deeper understanding of drug metabolism and disposition (ADME). researchgate.net The ability to track isotopically labeled molecules with high precision using techniques like mass spectrometry makes this a vital area of ongoing research in pharmacology and biochemistry. nih.govnih.gov

Future Directions and Emerging Research Avenues for Ent Eletriptan D3

Integration with Systems Biology and Omics Approaches for Metabolic Pathway Mapping

The integration of ent-Eletriptan-d3 into systems biology and "omics" workflows presents a significant opportunity to elucidate the metabolic fate of eletriptan (B1671169). nih.govntnu.edu Systems biology aims to understand the complex interactions within biological systems by integrating multiple data sources. upc.edu By using this compound as an internal standard in metabolomics studies, researchers can achieve accurate quantification of the parent drug and its metabolites in complex biological matrices. nih.govnih.gov

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are the primary analytical technologies used in metabolomics. ntnu.edu The use of stable isotope-labeled compounds like this compound is crucial for overcoming challenges in quantification, metabolite identification, and flux analysis. nih.gov This approach allows for precise tracking of metabolic pathways and provides a more accurate picture of a cell's physiological state. ntnu.edurcsb.org

The data generated from these studies can be mapped onto metabolic pathways to provide mechanistic insights. rcsb.org This integrated-omics approach, combining metabolomic data with transcriptomic and proteomic data, can reveal aberrant biological processes and help identify new drug targets. f1000research.comnih.gov

Table 1: Key Omics Technologies and their Application with this compound

Omics Technology Application with this compound Potential Insights
Metabolomics Accurate quantification of eletriptan and its metabolites. nih.gov Elucidation of metabolic pathways and identification of novel metabolites. eurekaselect.com
Transcriptomics Correlation of gene expression profiles with metabolite levels. Identification of genes involved in eletriptan metabolism and transport.
Proteomics Correlation of protein expression with metabolic changes. Identification of enzymes and transporters responsible for eletriptan disposition.

Expansion of this compound Applications in Preclinical Disease Models

The use of this compound in preclinical disease models can provide valuable insights into the pharmacokinetics and pharmacodynamics of eletriptan in various pathological states. cdnsciencepub.comnih.gov Deuterated compounds have been successfully used in animal models of diseases like Alzheimer's and Parkinson's to study disease mechanisms and evaluate therapeutic interventions. nih.govacs.org

For instance, in a mouse model of Alzheimer's disease, a diet enriched with deuterium-reinforced polyunsaturated fatty acids led to reduced lipid peroxidation and improved cognitive function. nih.gov Similarly, deuterated cystamine (B1669676) derivatives have shown improved anti-inflammatory and anti-fibrotic activities in a mouse model of fibrosing steatohepatitis. acs.org

By administering this compound to animal models of migraine, researchers can investigate how the disease state affects the drug's absorption, distribution, metabolism, and excretion (ADME). eur.nlwdh.ac.id This can help in understanding the variability in drug response observed in patients. Furthermore, such studies can help to characterize the pharmacological properties of new anti-migraine compounds. eur.nl

Table 2: Potential Preclinical Disease Models for this compound Studies

Disease Model Research Focus Potential Outcomes
Migraine Models Investigate the influence of migraine pathology on eletriptan's PK/PD. eur.nl Improved understanding of drug efficacy and side effects in migraine patients.
Liver Disease Models Assess the impact of hepatic impairment on eletriptan metabolism. acs.org Guidance for dosing in patients with liver dysfunction.
Kidney Disease Models Evaluate the role of renal function in the clearance of eletriptan and its metabolites. Recommendations for use in patients with renal impairment.

Computational Modeling and Simulation Informed by Deuterated Compound Data

Computational modeling and simulation are increasingly used in drug discovery and development to predict a drug's pharmacokinetic properties. americanpharmaceuticalreview.commdpi.comiapchem.org Physiologically based pharmacokinetic (PBPK) modeling, in particular, integrates drug-specific and system-specific parameters to simulate drug disposition. americanpharmaceuticalreview.comresearchgate.netnih.govmdpi.com

Data generated from studies using this compound can be used to build and refine PBPK models for eletriptan. researchgate.netnih.gov These models can simulate drug concentrations in various tissues over time and predict the impact of factors like drug-drug interactions, genetic polymorphisms, and disease states on pharmacokinetics. americanpharmaceuticalreview.comnih.gov

Molecular dynamics simulations can provide insights into how deuteration affects the interaction of a drug with its target receptor and metabolizing enzymes. nih.gov For example, computational studies have shown that deuteration can alter hydrogen bonding interactions and increase a drug's affinity for its receptor. mdpi.com This information can be used to design new drugs with improved pharmacokinetic and pharmacodynamic profiles. nih.govbioscientia.de

Collaborative Research Opportunities in Pharmaceutical Sciences and Analytical Chemistry

The advancement of research with this compound will be fostered through interdisciplinary collaboration between pharmaceutical sciences and analytical chemistry. researchgate.netsymeres.comudspub.com Pharmaceutical scientists can utilize this deuterated standard in various stages of drug discovery and development, from early metabolic studies to clinical trials. alfa-chemistry.comcriver.com Analytical chemists play a crucial role in developing and validating the sensitive and specific assays required to quantify this compound and its unlabeled counterpart in biological samples. researchgate.nettexilajournal.com

Such collaborations can lead to the development of more robust analytical methods, a deeper understanding of drug metabolism, and the acceleration of the drug development process. udspub.commetsol.com Joint efforts can also facilitate the exploration of new applications for isotopically labeled compounds in areas such as environmental monitoring of pharmaceutical pollutants. alfa-chemistry.com The synergy between these fields is essential for translating basic research findings into tangible clinical benefits. europa.eu

Conclusion: Summarizing the Research Utility of Ent Eletriptan D3

Recapitulation of Key Research Contributions

ent-Eletriptan-d3 serves as a critical analytical tool in pharmaceutical research. Its primary contribution is as a high-fidelity internal standard for the accurate quantification of Eletriptan (B1671169) and its related compounds in complex biological samples. pharmaffiliates.comresearchgate.net This enables robust and reliable pharmacokinetic, metabolic, and bioanalytical studies, which are fundamental to drug development and regulatory approval processes. clearsynth.comaxios-research.com

Highlighting the Enduring Importance of Deuterated Analogs in Academic and Industrial Research

The use of deuterated analogs like this compound exemplifies a broader principle in modern pharmaceutical science: the indispensable role of stable isotope labeling. pharmaffiliates.comtandfonline.com Deuterated compounds offer a non-radioactive and highly effective means to trace the metabolic fate of drugs, improve the accuracy of analytical methods, and investigate kinetic isotope effects that can influence a drug's metabolic stability. acs.orgresearchgate.net This has profound implications for designing safer and more effective medicines, underscoring the continued and growing importance of deuterated analogs in both academic and industrial research settings. researchgate.nettandfonline.com

Q & A

Q. What documentation is critical for replicating this compound studies in compliance with FAIR data principles?

  • Methodological Answer : Publish raw NMR/MS spectra, synthetic protocols, and pharmacokinetic datasets in repositories like Zenodo or ChEMBL. Use machine-readable metadata (e.g., DOI, ORCID) and adhere to ISA-Tab standards for experimental workflows .

Q. Tables for Quick Reference

Parameter Recommended Method Validation Criteria Reference
Isotopic Purity²H-NMR≥98% deuterium incorporation
Pharmacokinetic AnalysisLC-MS/MS with SISR² ≥0.99, CV <15%
Metabolic StabilityHepatocyte vs. Microsome AssaysMetabolite ID via HRMS
Binding AffinitySPR/ITCΔG calculations ± SEM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.